6-Amino-6-deoxy-D-glucose

Antibacterial Food Safety Amino Sugar

Researchers requiring regioselective C6-amino functionalization face limited sourcing options distinct from common 2-amino glucosamine. 6-Amino-6-deoxy-D-glucose (CAS 576-47-6) is the definitive building block where the 6-position primary amine is essential. - Enables synthesis of alkylating nitrogen mustards (e.g., C-6) with ~12% colony survival at 6.6 µM, comparable to melphalan benchmarks. - Only precursor for GLUT-transported fluorescent probes (6N-Gly-Cy3/Cy5) functional under physiological conditions, where 2-NBDG is unsuitable. - Unique thermal polymerization via Amadori rearrangement yields aminopolysaccharides inaccessible from 2-amino isomers. Supplied with batch-specific Certificate of Analysis. Standard research quantities available; bulk and custom packaging upon request.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 576-47-6
Cat. No. B1227772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-6-deoxy-D-glucose
CAS576-47-6
Synonyms6-amino-6-deoxy-D-glucose
6-amino-6-deoxyglucopyranose
6-amino-6-deoxyglucopyranose hydrochloride
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)N
InChIInChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1,7H2/t3-,4+,5-,6-/m1/s1
InChIKeyHDXVFGYNQCBFKD-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-6-deoxy-D-glucose: A Versatile Building Block


6-Amino-6-deoxy-D-glucose (CAS 576-47-6), also known as 6-glucosamine, is a C6-aminated derivative of D-glucose. It is a key amino sugar that serves as a fundamental building block in medicinal chemistry and materials science, primarily due to the nucleophilicity and distinct chemical reactivity of its primary amine group at the 6-position [1]. This functional handle allows for unique derivatization, such as the synthesis of alkylating nitrogen mustards and novel aminopolysaccharides [2], which is not possible with its common isomer, 2-amino-2-deoxy-D-glucose (glucosamine). Its procurement is critical for specific research applications where the 6-amino modification is essential for downstream functionalization or for interrogating structure-activity relationships that are inaccessible with other amino sugars.

1
C6-primary amine handle for unique derivatization
2
Enables nitrogen mustard and aminopolysaccharide synthesis
3
Building block distinct from 2-amino glucosamine

Limitations of Glucosamine as a Substitute for 6-Amino-6-deoxy-D-glucose


While glucosamine (2-amino-2-deoxy-D-glucose) and 2-deoxy-D-glucose are structurally similar monosaccharide analogs, their biological and chemical properties diverge significantly from those of 6-Amino-6-deoxy-D-glucose. The position of the amino group is the key determinant of activity. As demonstrated in antibacterial studies, the amino group's location dictates the compound's efficacy, with 3-amino derivatives showing higher activity than the 6-amino variant, while glucosamine (2-amino) is essentially inactive [1]. Furthermore, the 6-amino group is critical for specific synthetic pathways, such as the formation of nitrogen mustards and unique polymers via Amadori rearrangement, which are not accessible from the 2-amino isomer [2]. In bioimaging, 6-amino-derived probes demonstrate GLUT-mediated cellular uptake and physiological applicability where the 2-amino analog (2-NBDG) is unsuitable [3]. Therefore, substituting with a generic amino sugar or deoxyglucose will lead to a complete loss of function in these specific, evidence-backed applications.

6-Amino-6-deoxy-D-glucose
Glucosamine (2-amino)
Bioactivity dependence
6-amino position active; SAR entry for antibacterial agents
2-amino essentially inactive in same antibacterial assays
GLUT imaging probes
6-amino derived probes functional under physiological conditions
2-amino analog (2-NBDG) not applicable in physiological context
Unique polymerization
Undergoes Amadori rearrangement to form aminopolysaccharides
Reaction pathway not accessible; does not yield analogous polymers

6-Amino-6-deoxy-D-glucose: Head-to-Head Performance


Antibacterial Activity vs. Glucosamine

The antibacterial activity of the 6-amino-6-deoxy-α-D-methylglucopyranose (GSA-6) derivative was directly compared to that of D-glucosamine (GSA-2). While GSA-6 showed measurable inhibition, the data underscores that amino group position dramatically influences antibacterial potency, with 3-amino derivatives being more active [1].

Antibacterial comparison
Head-to-head
GSA-6: 5–18% inhibition
(L. innocua / S. typhimurium)
6-position SAR entry; 3-amino derivative shows higher activity
In vitro assay at 2×10⁻⁴ mol mL⁻¹
Antibacterial Food Safety Amino Sugar

GLUT-Mediated Bioimaging: 6N-Probes vs. 6-NBDG

Fluorescent probes derived from 6-amino-6-deoxy-D-glucose (6N-Gly-Cy3 and 6N-Gly-Cy5) were directly compared to the structurally similar tracer 6-deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-aminoglucose (6-NBDG). The 6N-derived probes were specifically taken up by cells via GLUT transporters, a process that was competitively inhibited by D-glucose and 2-deoxy-D-glucose [1].

GLUT imaging applicability
Head-to-head
6N-Gly-Cy3/Cy5: functional
6-NBDG: non-functional
6-amino scaffold required for physiological GLUT probes
HT29 cell uptake; D-glucose competitive inhibition
Bioimaging GLUT Transporter Fluorescent Probes

Nitrogen Mustard Antitumor Activity vs. Melphalan

The glucose-containing nitrogen mustard C-6, synthesized from 6-Amino-6-deoxy-D-glucose, was directly compared to the clinical agent melphalan for myelotoxicity and antitumor activity. At 4.0 μM, C-6 was significantly more toxic to bone marrow cells (P<0.05) than melphalan [1].

Myelotoxicity benchmark
Head-to-head
C-6 more toxic at 4.0 µM
(P
Toxicity reference for glucose‑conjugated nitrogen mustards
CFU-C assay, human bone marrow samples
SGLT1 inhibition
Class-level
IC₅₀ = 15.1 µM
Micromolar inhibitor; SAR reference for human SGLT1
HEK293 cell assay; clinical SGLT2 inhibitors are selective
Chromatographic identity
Class-level
Rel. retention time 1.02
(glucosamine = 1.00)
Distinct elution for analytical confirmation and purity
Beckman 121-M amino acid analyzer
Aminopolysaccharide formation
Class-level
Unique Amadori rearrangement polymerization
6-amino required; glucosamine unreactive in this route
Thermal polymerization with acetic acid
Antitumor Nitrogen Mustard Oncology

SGLT1 Transporter Inhibition Profile

The inhibitory activity of 6-Amino-6-deoxy-D-glucose against the human sodium/glucose cotransporter 1 (SGLT1) has been quantified. The compound shows measurable but moderate potency, which is distinct from the high potency of clinical SGLT2 inhibitors [1].

SGLT1 inhibition
Class-level
IC₅₀ = 15.1 µM
Micromolar inhibitor; SAR reference for human SGLT1
HEK293 cell assay; clinical SGLT2 inhibitors are selective
SGLT1 Inhibitor Glucose Uptake Drug Discovery

Chromatographic Behavior vs. Glucosamine

In amino acid analysis, the chromatographic behavior of 6-amino-6-deoxy-D-glucose is distinct from that of its isomers and related amino sugars. Its relative retention time provides a unique identifier for detection and quantification in complex mixtures [1].

Chromatographic identity
Class-level
Rel. retention time 1.02
(glucosamine = 1.00)
Distinct elution for analytical confirmation and purity
Beckman 121-M amino acid analyzer
Analytical Chemistry Chromatography Amino Sugar Analysis

Aminopolysaccharide Synthesis via Amadori Rearrangement

6-Amino-6-deoxy-D-glucose undergoes a unique thermal polymerization in the presence of acetic acid to form a new aminopolysaccharide with an aminoketose main chain structure. This reaction proceeds via an Amadori rearrangement, a pathway not accessible to 2-amino-2-deoxy-D-glucose (glucosamine) [1].

Aminopolysaccharide formation
Class-level
Unique Amadori rearrangement polymerization
6-amino required; glucosamine unreactive in this route
Thermal polymerization with acetic acid
Polymer Chemistry Aminopolysaccharide Materials Science

6-Amino-6-deoxy-D-glucose: Application Scenarios


Glucose-Conjugated Nitrogen Mustard Synthesis

The primary amine at the C6 position is an established synthetic handle for creating alkylating nitrogen mustards, such as 6-[bis-(2-chloroethyl)-amino]-6-deoxy-D-glucose (C-6) . Comparative data against melphalan provides a toxicity benchmark (e.g., ~12% colony survival for both agents at 6.6 µM) [1], allowing researchers to calibrate the potency of new analogs synthesized from this specific amino sugar scaffold.

GLUT-Specific Fluorescent Probes for Bioimaging

6-Amino-6-deoxy-D-glucose is the essential precursor for synthesizing GLUT-transported fluorescent probes (e.g., 6N-Gly-Cy3/Cy5) that function under physiological conditions [2]. In contrast, the related probe 6-NBDG is not applicable in this context [3]. This application is critical for researchers studying glucose metabolism, cancer biology, and diabetes, where non-radioactive, real-time monitoring of glucose uptake is required.

Novel Aminopolysaccharides via Amadori Rearrangement

This compound is uniquely capable of undergoing thermal polymerization via an Amadori rearrangement to yield aminopolysaccharides with an aminoketose backbone [4]. This property is not shared by its 2-amino isomer, glucosamine. This application is relevant for materials scientists and polymer chemists seeking to create new biodegradable or bioactive polysaccharide materials with specific amine functionalization.

Analytical Standard for Amino Sugar Detection

The defined chromatographic properties of 6-amino-6-deoxy-D-glucose, such as its relative retention time of 1.02 on a Beckman 121-M amino acid analyzer (compared to glucosamine at 1.00), make it a valuable reference standard [5]. It is essential for analytical chemistry and quality control laboratories involved in the analysis of complex biological samples, food products, or pharmaceutical formulations containing amino sugars.

Application
Selection Property
Validation Focus
Nitrogen mustard synthesis research
6‑Amino synthetic handle
Myelotoxicity benchmark context
GLUT‑mediated bioimaging probe development
GLUT‑specific probe precursor
Cellular uptake and quenching validation
Aminopolysaccharide materials research
Amadori rearrangement competency
Polymer structure and amine functionalization
Analytical standard for amino sugars
Distinct chromatographic identity
Retention time and purity confirmation

Technical Documentation Hub

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30 linked technical documents
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